molecular formula C11H22N2O2 B7985449 [(R)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid

[(R)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid

Cat. No.: B7985449
M. Wt: 214.30 g/mol
InChI Key: NHIVGUBFUYKIGO-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[®-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Chemical Reactions Analysis

[®-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid can undergo various chemical reactions, including:

Scientific Research Applications

[®-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [®-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

[®-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid can be compared with other piperidine derivatives, such as:

Properties

IUPAC Name

2-[(3R)-3-[methyl(propan-2-yl)amino]piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-9(2)12(3)10-5-4-6-13(7-10)8-11(14)15/h9-10H,4-8H2,1-3H3,(H,14,15)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIVGUBFUYKIGO-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1CCCN(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C)[C@@H]1CCCN(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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